molecular formula C22H23BrN2O4S B283297 4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide

4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide

Cat. No. B283297
M. Wt: 491.4 g/mol
InChI Key: ODMRTZFULCVLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BES or BES-1, and it is a sulfonamide derivative that contains a benzylamino group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Mechanism of Action

BES inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that plays a role in regulating the pH of cancer cells, and its overexpression is associated with tumor growth and metastasis. BES has been shown to selectively inhibit CAIX, leading to a decrease in intracellular pH and inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BES has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, leading to a decrease in intracellular pH and inhibition of cancer cell growth and proliferation. BES has also been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

BES has several advantages and limitations for use in laboratory experiments. Its potent inhibitory activity against CAIX makes it a valuable tool for studying the role of CAIX in cancer and other diseases. However, BES has limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, BES has been found to have some cytotoxic effects, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on BES. One area of interest is the development of BES derivatives with improved solubility and selectivity for CAIX. Another area of interest is the investigation of the potential applications of BES in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, the use of BES in combination with other cancer therapies is an area of active research. Overall, BES has shown great potential for use in scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of BES involves the reaction of 4-aminobenzenesulfonamide with 4-(benzyloxy)-3-bromo-5-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction results in the formation of BES as a white crystalline solid. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

BES has been widely studied for its potential applications in scientific research. It has been found to be a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various cancer cells. BES has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. BES has also been studied for its potential applications in imaging and diagnosis of cancer, as it can selectively bind to CAIX.

properties

Molecular Formula

C22H23BrN2O4S

Molecular Weight

491.4 g/mol

IUPAC Name

4-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylamino]benzenesulfonamide

InChI

InChI=1S/C22H23BrN2O4S/c1-2-28-21-13-17(14-25-18-8-10-19(11-9-18)30(24,26)27)12-20(23)22(21)29-15-16-6-4-3-5-7-16/h3-13,25H,2,14-15H2,1H3,(H2,24,26,27)

InChI Key

ODMRTZFULCVLCH-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Br)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Br)OCC3=CC=CC=C3

Origin of Product

United States

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